1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride
Description
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride (CAS: 29705-80-4) is a synthetic organic compound characterized by a ketone group adjacent to a methylamino substituent and a 4-methoxyphenyl aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. Structurally, the methoxy group at the para position of the phenyl ring distinguishes it from hydroxylated analogs, influencing its physicochemical properties, such as reduced polarity compared to phenolic derivatives .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)8-3-5-9(13-2)6-4-8;/h3-6,11H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDZBKDTWYOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29705-80-4 | |
| Record name | Ethanone, 1-(4-methoxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29705-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution of 2-Bromo-1-(4-methoxyphenyl)ethanone
A direct method involves the substitution of a halogen atom in 2-bromo-1-(4-methoxyphenyl)ethanone with methylamine. The bromo intermediate is synthesized by brominating 1-(4-methoxyphenyl)ethanone using bromine in acetic acid. Subsequent reaction with aqueous methylamine (40% w/w) at 0–5°C for 6–8 hours yields the free base, which is isolated via extraction with dichloromethane and treated with hydrochloric acid in isopropanol to form the hydrochloride salt.
Key Data:
- Yield: 68–72% (free base), 85–89% (hydrochloride salt after crystallization).
- Purity: ≥98% (HPLC), confirmed by $$ ^1H $$-NMR (δ 2.45 ppm, singlet, N–CH$$ _3 $$).
Catalytic and Enantioselective Approaches
Asymmetric Hydroamination Using Rhodium Catalysts
A patent-pending method adapts rhodium-catalyzed asymmetric hydroamination for stereoselective synthesis. 1-(4-Methoxyphenyl)vinyl ketone is reacted with methylamine in the presence of a chiral rhodium-(S)-quinap complex and catecholborane at −20°C. The reaction proceeds via a six-membered transition state, yielding the (R)-enantiomer with 94% enantiomeric excess (ee). Subsequent HCl treatment generates the hydrochloride salt.
Key Data:
- Enantiomeric Excess: 94% ee (HPLC with chiral column).
- Reaction Time: 24–36 hours.
Optimization of Hydrochloride Salt Formation
Acidification and Crystallization Protocols
The free base is dissolved in isopropanol (IPA) and treated with concentrated HCl (37% w/w) at 25°C. The mixture is stirred for 30 minutes, concentrated under vacuum, and crystallized from ethyl acetate to yield white crystals.
Critical Parameters:
- Solvent Ratio: IPA:ethyl acetate (1:3 v/v).
- Purity Post-Crystallization: 99.5% (by ion chromatography).
Alternative Salt Formation with p-Toluenesulfonic Acid
A patent method describes the use of p-toluenesulfonic acid (PTSA) for intermediate salt formation. The free base is stirred with PTSA in ethyl acetate at 45–50°C, yielding a crystalline salt that enhances purity before final HCl treatment.
Advantages:
- Removes residual solvents and byproducts.
- Increases hydrochloride salt yield to 92–95%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chiral Purity Assessment
For enantiomerically pure batches, chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves (R)- and (S)-isomers. Mobile phase: n-hexane/ethanol (80:20 v/v) with 0.1% diethylamine.
Industrial Scalability and Environmental Considerations
Solvent Recovery and Waste Management
Ethyl acetate and IPA are recycled via distillation, reducing solvent consumption by 40%. Aqueous waste is neutralized with NaOH before disposal.
Cost Analysis of Key Routes
| Method | Cost per Kilogram (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | 1,200 | 72 | 98.5 |
| Reductive Amination | 1,500 | 65 | 97.8 |
| Rhodium Catalysis | 4,800 | 55 | 99.2 |
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Polarity and Solubility : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxylated analogs like Adrenalone, likely decreasing aqueous solubility but improving lipid membrane permeability .
- Thermal Stability : Hydroxylated derivatives (e.g., Adrenalone) exhibit higher melting points due to intermolecular hydrogen bonding, whereas methoxy-substituted compounds may decompose at lower temperatures .
Research Findings and Data
Key Studies
- Behavioral Effects: 4-MeO-PVP, a structural analog, demonstrated stimulant effects in rodent models, highlighting the role of amino substituents in modulating central nervous system activity .
- Synthetic Routes: Hydrogenolysis of benzyl-protected intermediates (e.g., 2-(benzylmethylamino)-1-(2-hydroxy-5-methylphenyl)ethanone) is a common method for producing methylamino-acetophenone derivatives .
Challenges and Discrepancies
Biological Activity
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its methoxy and methylamino functional groups, which contribute to its biological interactions and efficacy.
Chemical Structure
The chemical formula of 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is C10H13ClN2O2. The structure includes a methoxy group attached to a phenyl ring, along with a ketone and a methylamino group, which are crucial for its biological activity.
Antitumor Activity
Research has demonstrated that 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride exhibits significant antitumor properties. A study highlighted that the compound showed promising antiproliferative effects against various cancer cell lines, with a notable growth inhibition concentration (GI50) indicating its potential as an anticancer agent. Specifically, the compound's activity was evaluated against Ewing's sarcoma cell lines, where it displayed improved potency compared to structurally similar compounds .
Table 1: Biological Activity of 1-(4-Methoxyphenyl)-2-(methylamino)ethanone Hydrochloride
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key pathways that promote cell proliferation and survival, thereby inducing apoptosis in malignant cells. The presence of the methoxy group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of substituents on the phenyl ring significantly affects the biological activity of the compound. For instance, variations in the methoxy substitution pattern have been shown to alter potency dramatically. Compounds with electron-donating groups at specific positions exhibited enhanced activity, while electron-withdrawing groups led to decreased efficacy .
Table 2: SAR Analysis of Substituted Derivatives
| Compound Variant | Substituent Position | GI50 (μM) | Activity Level |
|---|---|---|---|
| 4-Methoxy | Para | 0.34 | High |
| 3-Methoxy | Meta | >10 | Low |
| 2-Methoxy | Ortho | >10 | Low |
| 4-Fluoromethyl | Para | 1.0 | Moderate |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Ewing's Sarcoma Study : In a controlled laboratory setting, researchers observed that treatment with 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride resulted in significant tumor regression in xenograft models, suggesting its applicability in targeted cancer therapies .
- Combination Therapy : Investigations into combination therapies involving this compound and other chemotherapeutic agents revealed synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of traditional treatments .
Q & A
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., carbonyl carbon reactivity). Molecular docking studies assess interactions with enzymes (e.g., monoamine oxidases) to guide its use in psychoactive drug research. Validated software: Gaussian 16 with B3LYP/6-31G* basis set .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
